![molecular formula C21H24N2O4 B2365174 4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 2176125-26-9](/img/structure/B2365174.png)
4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core, a carboxamide group, and a spirocyclic moiety. Its molecular formula is C19H24N2O3, with a molecular weight of approximately 320.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- PARP Inhibition : The compound has been identified as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors deficient in homologous recombination repair mechanisms, such as BRCA1/2 mutations .
- Anticoagulant Activity : Similar compounds have shown significant anticoagulant effects by inhibiting factor Xa (fXa), which is essential for the coagulation cascade. This property suggests potential applications in treating thromboembolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | PARP inhibition |
A549 (Lung Cancer) | 4.8 | Induction of apoptosis via DNA damage |
HCT116 (Colon Cancer) | 6.0 | Cell cycle arrest |
These findings indicate that the compound may induce apoptosis and inhibit proliferation in various cancer cell lines.
In Vivo Studies
Animal models have further validated the efficacy of this compound:
- Xenograft Models : In mouse xenograft models implanted with human tumor cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed on vital organs.
Case Studies
Recent research has highlighted the potential use of this compound in combination therapies:
- Combination with Chemotherapeutics : A study demonstrated enhanced antitumor efficacy when combined with standard chemotherapeutic agents like cisplatin and doxorubicin, suggesting synergistic effects that could improve treatment outcomes for resistant tumors .
- Targeting Specific Pathways : Case studies have shown that the compound can effectively target the MAPK pathway, which is often dysregulated in cancer. By modulating this pathway, it may restore sensitivity to other anticancer therapies .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following molecular formula: C21H24N2O4 and a molecular weight of approximately 368.43 g/mol. Its structure features a dihydropyridine core, which is known for its role in various biological activities, including cardiovascular effects and as a precursor in the synthesis of other pharmacologically active compounds.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antitumor effects. For instance, compounds similar to 4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine have shown promising results in inhibiting tumor growth in various cancer models. A study highlighted the efficacy of a related compound in Karpas-422 xenograft models, demonstrating robust antitumor effects when administered at specific dosages .
Anticoagulant Properties
The compound's structural similarity to known anticoagulants, such as apixaban, suggests potential applications in thromboembolic disorders. Research has shown that modifications of the dihydropyridine structure can enhance factor Xa inhibition, leading to improved pharmacokinetic profiles and efficacy in anticoagulation . This positions the compound as a candidate for further development in anticoagulant therapies.
Neuroprotective Effects
Dihydropyridine derivatives have been investigated for neuroprotective properties. The modulation of calcium channels by these compounds can lead to neuroprotection against excitotoxicity and oxidative stress, making them potential candidates for treating neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of related dihydropyridine compounds revealed that specific modifications could significantly enhance their efficacy against cancer cell lines. The research utilized various in vitro assays to assess cell viability and apoptosis induction, demonstrating that certain structural features are critical for activity .
Case Study 2: Pharmacokinetic Optimization
A comprehensive pharmacokinetic study on similar compounds showed that modifications to the carboxamide group can lead to improved absorption and bioavailability. The findings indicated that optimizing lipophilicity through structural changes could enhance therapeutic outcomes while minimizing side effects .
Propiedades
IUPAC Name |
4-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)-6-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-13-19(24)23(15-5-3-2-4-6-15)14-16(17)20(25)22-18-7-8-21(18)9-11-27-12-10-21/h2-6,13-14,18H,7-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCABOIXUMZMBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC2CCC23CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.